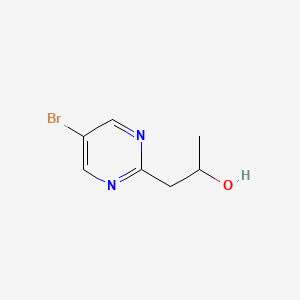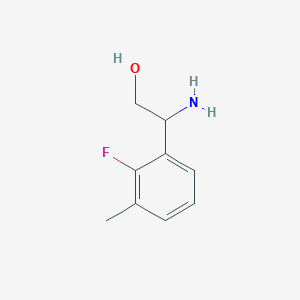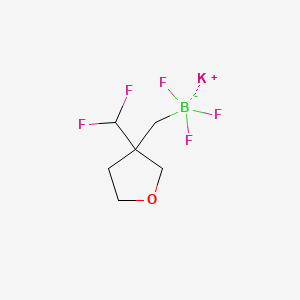
Potassium ((3-(difluoromethyl)tetrahydrofuran-3-yl)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is a compound that has garnered interest in the field of chemistry due to its unique structural features and potential applications. This compound contains a trifluoroborate group, which is known for its stability and reactivity in various chemical reactions. The presence of the difluoromethyl group adds to its versatility, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide typically involves the reaction of a difluoromethylated oxolane derivative with a boron-containing reagent. One common method is the reaction of 3-(difluoromethyl)oxolane with potassium trifluoroborate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The trifluoroborate group can participate in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce methylated derivatives. Substitution reactions can result in a variety of functionalized products .
Aplicaciones Científicas De Investigación
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate and difluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new bonds and functional groups. The trifluoroborate group, in particular, is known for its ability to undergo transmetalation reactions, which are crucial in many catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: A widely used reagent in Suzuki-Miyaura coupling reactions.
Difluoromethylated oxolanes: Compounds with similar difluoromethyl groups but different substituents.
Trifluoroborate derivatives: Various compounds containing the trifluoroborate group with different organic moieties.
Uniqueness
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is unique due to the combination of the difluoromethyl group and the trifluoroborate group in a single molecule. This combination imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H9BF5KO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
potassium;[3-(difluoromethyl)oxolan-3-yl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5O.K/c8-5(9)6(1-2-13-4-6)3-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
LIKHPCMIIGPVBW-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1(CCOC1)C(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




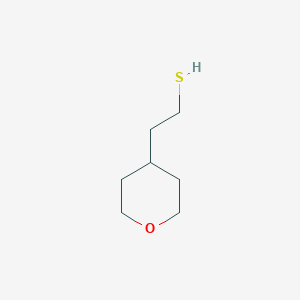
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
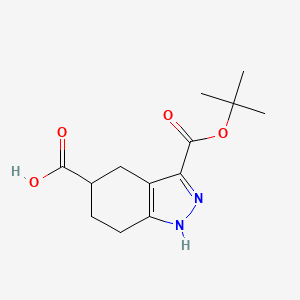
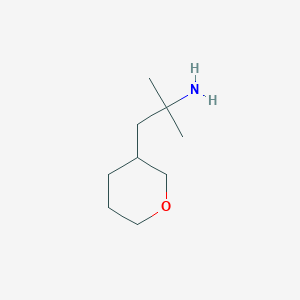

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
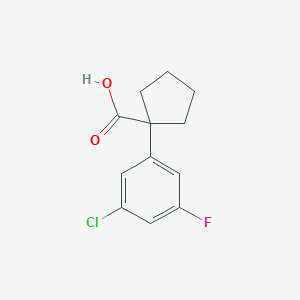
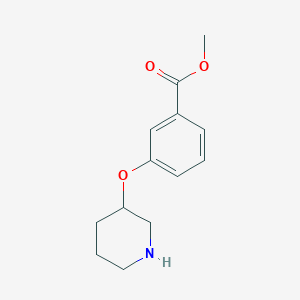
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
